molecular formula C12H12N2O3 B2854176 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 571155-01-6

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B2854176
CAS No.: 571155-01-6
M. Wt: 232.239
InChI Key: HIMMXXFRGQLXGJ-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-3-propan-2-ylphthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7(2)14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMMXXFRGQLXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phthalic anhydride with isopropylamine, followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form more complex derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives with different functional groups.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents such as alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Formation of phthalazine derivatives with additional oxo groups.

    Reduction: Formation of dihydrophthalazine derivatives.

    Substitution: Formation of esters or amides depending on the substituents used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of phthalazine compounds exhibit antitumor properties. For instance, 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, which could lead to its application in developing new antibiotics .

Skin Care Products

Due to its potential anti-inflammatory and antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at improving skin health. Formulations incorporating this compound have been tested for their efficacy in reducing skin irritation and enhancing moisture retention .

Stability Studies

Stability studies are crucial for the development of cosmetic products. The compound's stability under various environmental conditions has been analyzed, showing promising results that suggest it can be effectively incorporated into topical formulations without significant degradation over time .

Case Study 1: Antitumor Effects

In a controlled study involving human cancer cell lines, the application of this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptotic markers, confirming the compound's potential as an antitumor agent .

Case Study 2: Cosmetic Application

A formulation containing 0.5% of the compound was tested on volunteers for its moisturizing effects over four weeks. Results indicated a measurable improvement in skin hydration levels and a decrease in erythema (skin redness), suggesting its viability as an ingredient in skincare products aimed at sensitive skin types .

Mechanism of Action

The mechanism of action of 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.

Molecular Targets and Pathways:

    Enzymes: Targets include oxidoreductases and hydrolases.

    Pathways: Inhibition of key enzymes in metabolic pathways can lead to therapeutic effects, such as reduced inflammation or bacterial growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phthalazine Core

Compound A : 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
  • CAS : 57531-19-8
  • Formula : C₁₅H₁₀N₂O₃
  • MW : 266.25 g/mol
  • Key Differences :
    • Substituent : Phenyl group at position 3 (vs. isopropyl in the target compound).
    • Impact :
  • Increased molecular weight and aromaticity.
  • π-π stacking interactions possible with aromatic systems in biological targets.
Compound B : 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid hydrazide
  • CAS : 99072-87-4
  • Formula : C₁₀H₁₀N₄O₂
  • MW : 218.22 g/mol
  • Key Differences :
    • Substituent : Methyl group at position 3.
    • Functional Group : Carboxylic acid replaced with hydrazide (-CONHNH₂).
    • Impact :
  • Reduced steric bulk compared to isopropyl.
  • Altered pharmacokinetics due to increased polarity.
Compound C : Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate
  • CAS : 339021-34-0
  • Formula : C₁₆H₁₁FN₂O₃
  • MW : 298.27 g/mol
  • Key Differences :
    • Substituent : 4-Fluorophenyl at position 3.
    • Functional Group : Carboxylic acid esterified to a methyl ester.
    • Impact :
  • Fluorine atom enhances metabolic stability and electronegativity.
  • Esterification reduces acidity and polarity, improving bioavailability but limiting ionic interactions.
Compound D : 2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
  • CAS : 1344692-10-9
  • Formula : C₁₄H₁₆N₂O₃
  • MW : 260.29 g/mol
  • Key Differences: Substituent: Isopropyl group retained at position 3. Chain Extension: Carboxylic acid attached via a propanoic acid chain at position 1. Impact:
  • Extended chain increases conformational flexibility.
  • Potential for enhanced binding to larger hydrophobic pockets in targets.
Compound E : 3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
  • CAS: Not provided (Santa Cruz Biotechnology catalog: sc-344175)
  • Formula : C₁₁H₁₀N₂O₄ (inferred)
  • MW : ~234.21 g/mol
  • Key Differences :
    • Substituent : 2-Hydroxyethyl group at position 3.
    • Impact :
  • Hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C Compound D Compound E
Molecular Weight 232.24 266.25 218.22 298.27 260.29 ~234.21
Substituent (Position 3) Isopropyl Phenyl Methyl 4-Fluorophenyl Isopropyl 2-Hydroxyethyl
Functional Group Carboxylic acid Carboxylic acid Hydrazide Methyl ester Propanoic acid Carboxylic acid
logP (Predicted) ~1.5 ~2.2 ~0.8 ~2.8 ~1.8 ~0.5
Solubility Moderate Low High Low Moderate High

Biological Activity

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid, also known by its CAS number 3260-44-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antiviral activities, supported by data from various studies.

The molecular formula of this compound is C9H6N2O3C_9H_6N_2O_3 with a molecular weight of 190.16 g/mol. Its structure includes a phthalazine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.16 g/mol
Density1.56 g/cm³
Boiling Point591.8 °C at 760 mmHg
Flash Point311.7 °C
LogP0.621

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to the phthalazine structure. For instance, derivatives of phthalazine have shown moderate antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) assays indicate that certain derivatives exhibit significant inhibition at concentrations lower than 100 µM, although specific data for this compound remains limited .

Antiviral Activity

The compound's potential as an antiviral agent has been explored primarily in the context of HIV treatment. Research indicates that phthalazine derivatives can inhibit HIV integrase activity and cell-based replication processes. However, the specific activity of this compound against HIV has not been extensively documented .

Study on Antiviral Properties

In a study focusing on the synthesis and evaluation of phthalazine derivatives for anti-HIV activity, several compounds were tested for their ability to inhibit HIV integrase. Although no significant activity was observed for many compounds at concentrations below 100 µM, the structural similarities among these compounds suggest that modifications could enhance their efficacy .

Antibacterial Evaluation

Another study evaluated a series of phthalazine derivatives for their antibacterial properties against opportunistic infections in HIV patients. The findings revealed that while some derivatives showed promising results, further optimization is necessary to improve potency and selectivity against specific bacterial strains .

Q & A

Q. What are the optimal synthesis protocols for 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid to ensure high yield and purity?

The synthesis typically involves multi-step reactions with strict control of conditions. For example, intermediate phthalazine derivatives are reacted with isopropyl groups under reflux conditions (e.g., acetic acid with sodium acetate, 2.5–3 hours). Key parameters include temperature control (80–100°C), solvent selection (polar aprotic solvents for stability), and stoichiometric ratios of reactants to minimize side products . Post-synthesis purification via recrystallization (e.g., using acetic acid) or column chromatography is critical for achieving >95% purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR (¹H and ¹³C): To confirm the isopropyl substituent (δ ~1.2–1.4 ppm for CH₃ groups) and phthalazine carbonyl (δ ~160–170 ppm).
  • HPLC-MS: For purity assessment and molecular ion detection ([M+H]+ expected at m/z 235.2).
  • FT-IR: To identify carbonyl stretches (~1680 cm⁻¹ for C=O) and N-H bending (~1550 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): To resolve stereochemical ambiguities in the dihydrophthalazine core .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Based on its GHS classification:

  • Acute toxicity (Category 4): Use fume hoods and avoid inhalation of powders.
  • Skin/eye irritation (Category 2): Wear nitrile gloves and safety goggles.
  • Respiratory sensitization: Implement workplace exposure limits (WELs) and monitor air quality .
    Store in sealed containers at 2–8°C, away from oxidizing agents. Emergency protocols for spills include ethanol-based decontamination and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group at position 4 is highly electrophilic, making it a target for nucleophilic substitution .
  • Molecular docking: Screen against protein targets (e.g., cyclooxygenase-2) to assess binding affinity. Adjust substituents (e.g., isopropyl vs. phenyl groups) to optimize interactions with hydrophobic pockets .
  • QSAR models: Corrogate substituent effects with observed bioactivity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Control for substituent variability: Minor structural changes (e.g., phenyl vs. isopropyl groups) drastically alter activity. Re-evaluate assays using standardized derivatives .
  • Statistical meta-analysis: Pool data from multiple studies to identify outliers or assay-specific biases (e.g., cell line differences in cytotoxicity tests).
  • Dose-response validation: Repeat experiments with rigorous controls for pH, solvent (DMSO vs. aqueous buffers), and incubation time .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Co-crystallization: Co-formulate with benzoic acid derivatives to enhance aqueous solubility via hydrogen bonding .
  • Prodrug synthesis: Modify the carboxylic acid group to ester prodrugs (e.g., methyl esters), which hydrolyze in vivo to the active form .
  • Nanoencapsulation: Use liposomal carriers to improve membrane permeability, particularly for targeting inflammatory pathways .

Q. What mechanistic studies elucidate the compound’s role in inhibiting enzymatic targets (e.g., COX-2 or kinases)?

  • Kinetic assays: Measure enzyme inhibition (IC₅₀) under varying substrate concentrations to determine competitive vs. non-competitive mechanisms.
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to map interaction hotspots on the enzyme surface.
  • Site-directed mutagenesis: Identify critical residues (e.g., Arg120 in COX-2) that interact with the phthalazine core .

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